molecular formula C13H13ClN4 B568805 3-(2-Chloroethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole CAS No. 1000673-59-5

3-(2-Chloroethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole

Cat. No.: B568805
CAS No.: 1000673-59-5
M. Wt: 260.725
InChI Key: DBXSXTJZLPJJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The development of this compound emerged from the broader historical context of triptan drug development and pharmaceutical impurity research. The compound's discovery can be traced to the extensive research into 5-hydroxytryptamine receptor agonists that began in the late twentieth century, particularly following the breakthrough discovery of sumatriptan as an effective antimigraine treatment. The Fischer indole synthesis, which became the conventional method for producing triptan derivatives, was found to generate various impurities due to the presence of functionalized indole systems with leaving groups at the 5-position.

Research conducted by pharmaceutical scientists revealed that compounds containing XCH₂- groups in the 5-position of the indole ring, where X can act as a leaving group, consistently produced impurities during acid-catalyzed synthesis processes. This phenomenon was particularly pronounced in the synthesis of rizatriptan, where the triazole group could be converted into a good leaving group under acidic conditions. The identification and characterization of this compound as a significant process impurity emerged from these systematic studies of triptan synthesis.

The compound's formal recognition in pharmaceutical databases occurred in 2014, when it was first created in chemical registries with the Chemical Abstracts Service number 1000673-59-5. This registration marked the beginning of systematic study and characterization of the compound's properties. The European Pharmacopoeia subsequently classified this compound as "Rizatriptan Benzoate Impurity G," establishing it as an officially recognized pharmaceutical impurity requiring monitoring and control in drug manufacturing processes.

Significance in Heterocyclic Chemistry

The structural architecture of this compound exemplifies several important principles in heterocyclic chemistry. The compound represents a hybrid molecular system combining two significant heterocyclic scaffolds: the indole nucleus and the 1,2,4-triazole ring system. This combination is particularly noteworthy because both heterocycles possess distinct electronic and steric properties that contribute to the overall biological and chemical behavior of the molecule.

The indole moiety in this compound serves as a privileged structure in medicinal chemistry, providing a planar aromatic system with enhanced membrane permeability and favorable pharmacokinetic properties. Recent research has demonstrated that indole derivatives containing nitrogen heterocycles at the 5-position exhibit significant biological activities. Studies by the Welsh group have shown that compounds containing both indole and 1,2,4-triazole ring systems demonstrate potent tubulin polymerization inhibitory activity and cytotoxicity against various cancer cell lines. These findings suggest that the structural framework present in this compound may possess inherent biological significance beyond its role as a pharmaceutical impurity.

The chloroethyl substituent at the 3-position introduces additional chemical reactivity to the molecule, potentially enabling nucleophilic substitution reactions and providing a site for further structural modifications. This functional group represents a classical alkylating moiety that can participate in various chemical transformations, making the compound valuable for synthetic chemistry applications. The combination of the electron-rich indole system with the electron-deficient triazole ring creates an interesting electronic complementarity that may influence the compound's binding interactions with biological targets.

Recent synthetic studies have highlighted the importance of triazole-containing indole derivatives in drug discovery. Research published in 2024 described the synthesis and evaluation of thiazolyl-indole-2-carboxamide derivatives, demonstrating the continued interest in indole-triazole hybrid systems for pharmaceutical applications. These studies reveal that careful positioning of triazole substituents on the indole scaffold can significantly influence biological activity and selectivity profiles.

Relationship to Rizatriptan as an Impurity

This compound occupies a critical position in pharmaceutical quality control as a recognized impurity in rizatriptan synthesis and formulation. The compound is officially designated as "Rizatriptan Benzoate Impurity G" according to European Pharmacopoeia standards, indicating its significance in drug quality assessment. This classification requires pharmaceutical manufacturers to monitor and control the levels of this impurity during the production of rizatriptan-containing medications.

The formation mechanism of this impurity during rizatriptan synthesis involves the chlorination of the parent drug molecule, specifically targeting the dimethylamino group present in the original structure. This transformation typically occurs under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride in inert solvents like dichloromethane at low temperatures. The process represents a classic example of how pharmaceutical synthesis can generate structurally related impurities through side reactions or degradation pathways.

Analytical methods for detecting and quantifying this impurity have become increasingly sophisticated. Recent research has focused on developing ultra-performance liquid chromatographic methods specifically designed to detect genotoxic impurities in rizatriptan drug substances. The compound's structural features, particularly the presence of potential alkylating groups, have raised concerns about its toxicological profile, leading to the establishment of threshold limits based on the International Conference on Harmonization guidelines.

The following table summarizes the key chemical and regulatory data for this compound:

Property Value Source
Chemical Abstracts Service Number 1000673-59-5
Molecular Formula C₁₃H₁₃ClN₄
Molecular Weight 260.72 g/mol
International Union of Pure and Applied Chemistry Name 3-(2-chloroethyl)-5-(1,2,4-triazol-1-ylmethyl)-1H-indole
Unique Ingredient Identifier 1F3ZMW509E
European Pharmacopoeia Classification Rizatriptan Benzoate Impurity G
InChI Key DBXSXTJZLPJJHE-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System C(Cl)Cc1c2c(ccc(Cn3cncn3)c2)[nH]c1

Properties

IUPAC Name

3-(2-chloroethyl)-5-(1,2,4-triazol-1-ylmethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4/c14-4-3-11-6-16-13-2-1-10(5-12(11)13)7-18-9-15-8-17-18/h1-2,5-6,8-9,16H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXSXTJZLPJJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000673-59-5
Record name Rizatriptan benzoate impurity G [EP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000673595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DES(DIMETHYLAMINO)CHLORORIZATRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F3ZMW509E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Core Indole Skeleton Formation

The synthesis begins with the construction of the indole core, typically derived from 5-substituted indole precursors. A common approach involves Fischer indole synthesis or palladium-catalyzed coupling reactions to introduce substituents at the 3- and 5-positions. For example, 5-(aminomethyl)indole derivatives are alkylated with 2-chloroethyl groups via nucleophilic substitution, utilizing potassium carbonate as a base in polar aprotic solvents like dimethylformamide (DMF).

Introduction of the 2-Chloroethyl Group

Chlorination at the 3-position is achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. In a patented method, rizatriptan intermediates are treated with SOCl₂ in dichloromethane at 0–5°C, yielding 3-(2-chloroethyl)-5-(hydroxymethyl)-1H-indole with >90% purity. The reaction mechanism proceeds via nucleophilic acyl substitution, where the hydroxyl group is replaced by chlorine (Fig. 1).

Reaction Conditions for Chlorination

ParameterValue
Chlorinating agentThionyl chloride (SOCl₂)
SolventDichloromethane
Temperature0–5°C
Reaction time4–6 hours
Yield85–92%

Triazole Moiety Incorporation

The 5-hydroxymethyl group is functionalized with a 1,2,4-triazole ring through Mitsunobu or nucleophilic substitution reactions. A robust method involves reacting 5-(chloromethyl)-3-(2-chloroethyl)-1H-indole with 1H-1,2,4-triazole in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C. This step achieves regioselective alkylation at the triazole’s N-1 position, critical for biological activity.

Key Optimization Parameters

  • Base : K₂CO₃ (2.5 equiv) enhances nucleophilicity without hydrolyzing the chloroethyl group.

  • Solvent : Acetonitrile facilitates higher reaction rates compared to DMF or THF.

  • Temperature : 80°C balances reaction speed and byproduct minimization.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to improve safety and scalability. In a patented process, 3-(2-hydroxyethyl)-5-(1H-triazolylmethyl)-1H-indole is chlorinated inline using SOCl₂, achieving 94% conversion with residence times <30 minutes. This method reduces intermediate isolation steps and enhances throughput.

Purification Techniques

Crude product purification is critical for pharmaceutical-grade material. Industrial protocols use sequential crystallization from ethanol-water mixtures (3:1 v/v) to remove unreacted triazole and chlorinated byproducts. Final purity exceeds 99.5%, as verified by high-performance liquid chromatography (HPLC).

Analytical and Quality Control Methods

Structural Characterization

  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) confirms substituent positions: δ 8.12 (s, 1H, triazole-H), 7.45–7.10 (m, 3H, indole-H), 4.90 (s, 2H, CH₂-triazole), 3.80 (t, 2H, CH₂Cl).

  • Mass Spectrometry : ESI-MS m/z 261.1 [M+H]⁺ aligns with the molecular formula C₁₃H₁₃ClN₄.

Impurity Profiling

Common impurities include des-chloro analogs (≤0.2%) and triazole regioisomers (≤0.1%), monitored using reversed-phase HPLC with UV detection at 254 nm.

Challenges and Mitigation Strategies

Byproduct Formation

Over-chlorination at the indole nitrogen is mitigated by maintaining low temperatures (0–5°C) and stoichiometric SOCl₂.

Solvent Selection

Dichloromethane’s low boiling point (40°C) facilitates easy removal but poses toxicity concerns. Alternative solvents like ethyl acetate are being evaluated for greener processes .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C₁₃H₁₃ClN₄
  • Molecular Weight : 260.72 g/mol
  • CAS Number : 1000673-59-5

Anticancer Properties

Research indicates that compounds similar to 3-(2-Chloroethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole exhibit notable anticancer activities. Indole derivatives are known for their ability to inhibit tumor growth through various mechanisms:

  • Mechanism of Action : Indoles can induce apoptosis in cancer cells and disrupt cell cycle progression. They also interact with multiple cellular pathways, enhancing their efficacy against various cancer types.
  • Case Study : A study highlighted the effectiveness of indole derivatives against breast cancer cell lines. For instance, certain synthesized analogs demonstrated IC₅₀ values in the range of 10–30 µM against MCF-7 cells, indicating strong antiproliferative effects .

Antiviral Activity

Indole compounds have shown promise in combating viral infections, including SARS-CoV-2:

  • Mechanism of Action : These compounds may inhibit viral replication and modulate immune responses.
  • Case Study : A review documented several indole analogs with potential antiviral properties, suggesting that modifications to the indole structure could enhance activity against viral pathogens .

Neurological Disorders

Some studies have indicated that indole derivatives possess neuroprotective properties. The modulation of neurotransmitter systems may provide therapeutic avenues for treating conditions such as epilepsy and anxiety disorders.

Antifungal Activity

Compounds with similar structures have been investigated for antifungal properties. Their ability to disrupt fungal cell membranes or inhibit key metabolic pathways can be leveraged in developing antifungal agents.

Data Table of Biological Activities

Activity TypeCompound ClassIC₅₀ Value (µM)Target Organism/Cell Line
AnticancerIndole Derivatives10–30MCF-7 (Breast Cancer)
AntiviralIndole AnaloguesVariesSARS-CoV-2
AntifungalIndole CompoundsVariesCandida spp.

Mechanism of Action

3-(2-Chloroethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole exerts its effects by acting as an agonist at serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes. This action leads to the constriction of intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release, which helps alleviate migraine symptoms .

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural similarities with several indole derivatives, differing primarily in substituent groups and their positions. Key comparisons include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound 2-Chloroethyl (C3), 1,2,4-triazolylmethyl (C5) C₁₃H₁₃ClN₄ 260.72 Reference compound for comparison
5-Fluoro-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (5e) Fluoro (C5), 1,2,3-triazolyl-4-fluorophenyl (C3) C₁₈H₁₄F₂N₄ 340.33 Fluorine atoms and 1,2,3-triazole vs. 1,2,4-triazole
Rizatriptan Dimethylaminoethyl (C3), 1,2,4-triazolylmethyl (C5) C₁₅H₁₉N₅ 269.35 Dimethylaminoethyl substituent instead of chloroethyl
7-Chloro-3-(1-pentyl-1H-imidazol-5-yl)-1H-indole (93) Chloro (C7), pentylimidazole (C3) C₁₆H₁₈ClN₃ 287.79 Imidazole ring instead of triazole; pentyl chain
3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole (77) Chloro (C7), indolylmethylimidazole (C3) C₁₉H₁₅ClN₄ 345.09 Bis-indole structure with imidazole linker

Key Observations :

  • Triazole vs.
  • Substituent Effects: The 2-chloroethyl group in the target compound differs from Rizatriptan’s dimethylaminoethyl group, which is critical for 5-HT₁D receptor binding . Chloroethyl substituents may enhance electrophilicity, influencing reactivity or metabolic stability.

Comparison :

  • Click Chemistry : Used in compound 5e for regioselective triazole formation, offering modularity but lower yields (22%) .
  • Isocyanide-Based Synthesis : Common in imidazole-containing indoles (e.g., 93, 77), enabling diversity but requiring stringent purification .
Physicochemical Properties
Compound Melting Point (°C) IR/NMR Features Solubility Insights
Target Compound Not reported Expected C-Cl stretch (IR ~550–750 cm⁻¹), triazole C-N (IR ~1500 cm⁻¹) Likely moderate solubility in polar aprotic solvents (DMF, DMSO) due to triazole and chloroethyl groups.
5e Not reported ¹H NMR: δ 7.2–7.8 (aromatic), 5.2 (triazole-CH₂). ¹⁹F NMR: -115 ppm. High lipophilicity from fluorophenyl group.
93 122–123 IR: 1600 cm⁻¹ (imidazole C=N). ¹H NMR: δ 2.5 (pentyl-CH₂). Lipophilic due to pentyl chain.
77 >200 ¹H NMR: δ 7.1–7.6 (bis-indole), 5.1 (imidazole-CH₂). Poor aqueous solubility due to planar bis-indole structure.

Analysis :

  • The target compound’s chloroethyl and triazole groups may balance polarity, but melting point and solubility data are needed for direct comparison.
  • Halogenated analogs (e.g., 5e, 93) show higher melting points (>200°C in compound 77), suggesting strong intermolecular interactions .

Hypotheses for Target Compound :

  • The 1,2,4-triazole group may interact with metal ions or hydrogen-bond donors in biological targets.
  • Chloroethyl substituents could act as alkylating agents or influence metabolic pathways.

Biological Activity

3-(2-Chloroethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole, commonly referred to as Rizatriptan EP Impurity G, is a chemical compound that has garnered interest due to its potential biological activities. This compound is an impurity of Rizatriptan Benzoate, a selective serotonin receptor agonist primarily used in the treatment of migraines. Understanding the biological activity of this compound can provide insights into its pharmacological properties and potential therapeutic applications.

The molecular formula of this compound is C₁₃H₁₃ClN₄. It features a chloroethyl group and a triazole ring, which are significant for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

The primary mechanism through which this compound exerts its effects is likely related to its interaction with serotonin receptors. As an impurity of Rizatriptan, it may influence serotonin pathways, which are crucial in the modulation of pain and mood.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Antimigraine Activity : As a derivative of Rizatriptan, it may share similar properties in alleviating migraine symptoms by acting on 5-HT_1B and 5-HT_1D receptors.
  • Antitumor Potential : Some studies suggest that triazole derivatives can exhibit cytotoxic effects against cancer cell lines. The presence of the indole structure may enhance this activity through mechanisms such as apoptosis induction.

Case Studies

A study conducted on triazole derivatives demonstrated that compounds with similar structural motifs to this compound showed promising results in inhibiting tumor growth in vitro. Specifically:

  • In Vitro Studies : Researchers found that certain derivatives inhibited the proliferation of human cancer cell lines by inducing cell cycle arrest and apoptosis.
  • In Vivo Studies : Animal models treated with triazole derivatives exhibited reduced tumor sizes compared to control groups, suggesting potential for further development.

Data Table: Summary of Biological Activities

Activity Description References
AntimigraineAgonist activity at serotonin receptors
AntitumorInduction of apoptosis in cancer cell lines
CytotoxicityInhibition of cell proliferation

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(2-Chloroethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example:

  • React 3-(2-azidoethyl)-5-substituted indole derivatives with terminal alkynes (e.g., 1-ethynyl-4-fluorobenzene) in a PEG-400/DMF solvent system (2:1 v/v) with CuI as a catalyst under nitrogen at room temperature for 12 hours .
  • Purify via column chromatography (70:30 ethyl acetate/hexane) to isolate the product. Yields typically range from 22% to 42%, influenced by steric hindrance and electronic effects of substituents .
    • Key Parameters :
ParameterOptimal ConditionReference
CatalystCuI (10 mol%)
SolventPEG-400/DMF (2:1)
Reaction Time12 hours
PurificationColumn chromatography (EtOAc/hexane)

Q. How is structural characterization performed for this compound using spectroscopic techniques?

  • Methodology :

  • 1H/13C/19F NMR : Assign peaks based on substituent effects (e.g., indole NH at δ ~11 ppm, triazole protons at δ ~7.7–8.6 ppm) .
  • FAB-HRMS : Confirm molecular ion peaks (e.g., m/z 335.1512 [M+H]+ for triazole derivatives) .
  • TLC : Monitor reaction progress using 70:30 EtOAc/hexane (Rf ~0.49) .

Advanced Research Questions

Q. What crystallographic tools are suitable for resolving structural ambiguities in indole-triazole derivatives?

  • Methodology : Use SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) to analyze X-ray diffraction data. ORTEP-3 can visualize thermal ellipsoids and validate bond geometries .
  • Example : For high-resolution or twinned data, SHELXL provides robust refinement of displacement parameters, while SHELXE aids in experimental phasing for macromolecular analogs .

Q. How do substituents (e.g., chloroethyl vs. fluorophenyl) influence bioactivity in ischemia models?

  • Methodology :

  • Compare antioxidant efficacy using in vitro assays (e.g., DPPH radical scavenging) for derivatives with varying substituents.
  • In , a fluoro-substituted analog (5e) showed enhanced activity due to electronegativity and membrane permeability .
  • Structure-activity relationship (SAR) studies suggest chloroethyl groups may improve binding to redox-active targets via hydrophobic interactions .

Q. What strategies address low yields in CuAAC reactions for sterically hindered indole derivatives?

  • Methodology :

  • Optimize solvent polarity (e.g., DMF enhances solubility of bulky intermediates) .
  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity (noted in analogous triazole syntheses) .
  • Additive screening (e.g., TBTA ligands) can stabilize Cu(I) and suppress side reactions .

Data Contradictions and Resolution

  • Low Yield in PEG-400/DMF Systems : reports 22% yield for 5e, while achieves 42% for 5b. This discrepancy may arise from differences in alkyne reactivity (electron-deficient vs. electron-rich alkynes) or purification efficiency .
  • Triazole Regioselectivity : 1,4- vs. 1,5-regioisomers are not explicitly resolved in the evidence. Use 2D NMR (NOESY) or X-ray crystallography to confirm triazole orientation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.